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Compound of Interest

Compound Name: Biuret, 1-phenethyl-

Cat. No.: B15485977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-

phenethylbiuret (C₁₀H₁₃N₃O₂), a compound of interest in medicinal chemistry and drug

development. Due to the limited availability of experimental spectra in public databases, this

guide presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). Detailed experimental protocols for the acquisition of such data

are also provided to facilitate the empirical validation and further investigation of this

compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-phenethylbiuret. These

predictions are based on established computational models and provide a foundational dataset

for the initial characterization of the molecule.

Table 1: Predicted ¹H NMR Data for 1-Phenethylbiuret
(500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 - 7.20 m 5H C₆H₅-

~5.80 br s 1H -NH-

~5.60 br s 1H -NH-

~5.40 br s 1H -NH₂

~3.60 t 2H -CH₂-N-

~2.85 t 2H Ph-CH₂-

Note: Chemical shifts for N-H protons can be broad and their positions may vary depending on

solvent and concentration.

Table 2: Predicted ¹³C NMR Data for 1-Phenethylbiuret
(125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~158.0 C=O (central)

~156.5 C=O (terminal)

~138.5 Quaternary C (aromatic)

~129.0 CH (aromatic)

~128.8 CH (aromatic)

~126.5 CH (aromatic)

~42.0 -CH₂-N-

~35.5 Ph-CH₂-

Table 3: Predicted Infrared (IR) Absorption Bands for 1-
Phenethylbiuret
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
N-H Stretching (amines and

amides)

~3060, 3030 Medium C-H Stretching (aromatic)

~2930, 2850 Medium C-H Stretching (aliphatic)

~1700 Strong C=O Stretching (amide I)

~1640 Strong C=O Stretching (amide I)

~1550 Medium N-H Bending (amide II)

~1495, 1450 Medium C=C Stretching (aromatic)

~750, 700 Strong
C-H Bending (out-of-plane,

monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (MS) Data for 1-
Phenethylbiuret

m/z Relative Intensity Assignment

207.10 High [M]⁺ (Molecular Ion)

148.07 Medium [M - NH₂CONH]⁺

105.07 High [C₆H₅CH₂CH₂]⁺

104.06 High
[C₆H₅CH=CH₂]⁺ (Tropylium ion

rearrangement)

91.05 Medium [C₇H₇]⁺ (Tropylium ion)

77.04 Medium [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-phenethylbiuret.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the 1-

phenethylbiuret molecule.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband

probe.

Sample Preparation:

Weigh approximately 10-20 mg of 1-phenethylbiuret for ¹H NMR and 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64 (depending on sample concentration).

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Spectral Width: 0-200 ppm.
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Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 1-phenethylbiuret by measuring the

absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid 1-phenethylbiuret sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands (peaks) in the spectrum.

Correlate the wavenumbers of these bands to specific functional groups and bond vibrations

using standard IR correlation tables.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-phenethylbiuret.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF)

analyzer, with an appropriate ionization source such as Electrospray Ionization (ESI) or

Electron Impact (EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of 1-phenethylbiuret (approximately 1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Further dilute this stock solution with the same solvent to a final concentration of

approximately 1-10 µg/mL.

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium

hydroxide) to the final solution to promote ionization.

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion or other adducts.
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The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-

500).

For fragmentation studies (MS/MS), select the molecular ion (or a prominent adduct ion) as

the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to deduce structural information. The fragmentation can

help to identify characteristic substructures within the molecule.

Visualization of Spectroscopic Characterization
Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-phenethylbiuret.
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Workflow for Spectroscopic Characterization of 1-Phenethylbiuret
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Caption: Spectroscopic characterization workflow.

To cite this document: BenchChem. [Spectroscopic Data and Characterization of 1-
Phenethylbiuret: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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